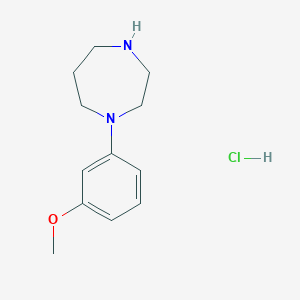

1-(3-Methoxyphenyl)homopiperazine monohydrochloride

Beschreibung

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a heterocyclic organic compound featuring a seven-membered homopiperazine (1,4-diazepane) core substituted with a 3-methoxyphenyl group.

Eigenschaften

Molekularformel |

C12H19ClN2O |

|---|---|

Molekulargewicht |

242.74 g/mol |

IUPAC-Name |

1-(3-methoxyphenyl)-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14;/h2,4-5,10,13H,3,6-9H2,1H3;1H |

InChI-Schlüssel |

LDJBCBDGNKJWSG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)N2CCCNCC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Methoxyphenyl)homopiperazin-Monohydrochlorid erfolgt in der Regel durch die Reaktion von Piperazin mit 3-Methoxyphenyl-Derivaten. Eine übliche Methode ist die nucleophile Substitutionsreaktion, bei der Piperazin mit 3-Bromanisol in Gegenwart einer Base wie Natriumcarbonat reagiert. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Diethylether durchgeführt, und das Produkt wird anschließend durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Anlagen kann die Produktion von 1-(3-Methoxyphenyl)homopiperazin-Monohydrochlorid großtechnische Batchreaktionen mit ähnlichen Synthesewegen umfassen. Der Prozess wird auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation eingesetzt werden .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)homopiperazin-Monohydrochlorid wird aufgrund seiner vielseitigen chemischen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Wird als Baustein bei der Synthese komplexerer Piperazinderivate verwendet.

Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Rezeptoren und Enzymen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente gegen neurologische Erkrankungen.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3-Methoxyphenyl)homopiperazin-Monohydrochlorid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren und Enzymen. Die Verbindung kann je nach Bindungsaffinität und Spezifität als Inhibitor oder Modulator bestimmter biologischer Pfade wirken. Es wurde beispielsweise gezeigt, dass es den humanen α1β2γ2 GABAA-Rezeptor hemmt, der eine entscheidende Rolle im zentralen Nervensystem spielt.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity. For instance, it has been shown to inhibit the human α1β2γ2 GABAA receptor, which plays a crucial role in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular Formula : Inferred as C${12}$H${17}$ClN$_2$O (homopiperazine core + 3-methoxyphenyl + HCl).

- Purity : ≥98% (commercially available) .

Structural and Functional Differences

Table 1: Key Properties of 1-(3-Methoxyphenyl)homopiperazine Monohydrochloride and Analogues

Key Observations

Core Structure Differences :

- Homopiperazine vs. Piperazine :

- Homopiperazine’s seven-membered ring increases conformational flexibility compared to piperazine’s six-membered ring. This flexibility may enhance binding to protein targets like kinases (e.g., Fasudil’s ROCK inhibition ).

- Piperazine derivatives (e.g., mCPP) are more rigid, favoring interactions with neurotransmitter receptors (e.g., 5-HT receptors) .

Substituent Effects :

- Position :

- Functional Groups: Methoxy groups (–OCH$3$) enhance solubility via hydrogen bonding but reduce lipophilicity compared to chloro (–Cl) or trifluoromethyl (–CF$3$) groups . Fasudil’s 5-isoquinolinesulfonyl group enables potent kinase inhibition by targeting ATP-binding pockets .

Biologische Aktivität

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various neurotransmitter receptors, which plays a crucial role in its biological activity.

Neurotransmitter Receptor Interactions

Research indicates that derivatives of piperazine, including 1-(3-Methoxyphenyl)homopiperazine, exhibit various affinities for neurotransmitter receptors. For instance, studies have shown that related compounds can interact with serotonin (5-HT) receptors, dopamine receptors, and trace amine-associated receptors (TAARs). These interactions are critical for understanding the pharmacodynamics of the compound.

Table 1: Affinity of Piperazine Derivatives for Neurotransmitter Receptors

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(3-Methoxyphenyl)homopiperazine | 5-HT2A | TBD |

| 1-(3-Methoxyphenyl)homopiperazine | D2 | TBD |

| 1-(3-Methoxyphenyl)homopiperazine | TAAR1 | TBD |

Note: TBD indicates that specific binding affinity data needs to be determined through further studies.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating psychiatric disorders. Its activity as a TAAR1 agonist has been explored, indicating possible antipsychotic effects alongside a favorable safety profile due to low cytotoxicity observed in cell line studies.

Case Study: Antipsychotic Potential

A study conducted on related piperazine derivatives demonstrated their ability to modulate dopaminergic activity in animal models. The administration of these compounds resulted in significant behavioral changes indicative of antipsychotic effects, suggesting that 1-(3-Methoxyphenyl)homopiperazine may share similar properties.

The mechanisms underlying the biological activity of this compound are primarily linked to its interaction with neurotransmitter systems. The compound's structural features allow it to engage with receptor sites effectively, influencing neurotransmitter release and receptor activation.

Monoamine Oxidase Inhibition

Preliminary studies suggest that this compound may exhibit monoamine oxidase (MAO) inhibitory activity. This mechanism could enhance the availability of monoamines such as serotonin and norepinephrine in the synaptic cleft, contributing to its potential antidepressant and anxiolytic effects.

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays on Vero-76 cells. The results indicate that the compound possesses a high therapeutic index, which is promising for its development as a therapeutic agent.

Table 2: Cytotoxicity Data

| Compound | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| 1-(3-Methoxyphenyl)homopiperazine | >80 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.